

Reactivity of the chlorine atom in 5-Chloro-2-methylpyrimidine

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Compound of Interest

Compound Name: 5-Chloro-2-methylpyrimidine

Cat. No.: B052933

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Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at the C5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). The electron-withdrawing nature of the two ring nitrogens facilitates the attack of nucleophiles, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Data Presentation: S_NAr Reactions

The following table summarizes representative conditions and outcomes for the S_NAr of **5-Chloro-2-methylpyrimidine** with various nucleophiles. Note: Due to a scarcity of literature data specifically for **5-Chloro-2-methylpyrimidine**, the following data is illustrative and based on reactions with structurally similar chloropyrimidines.

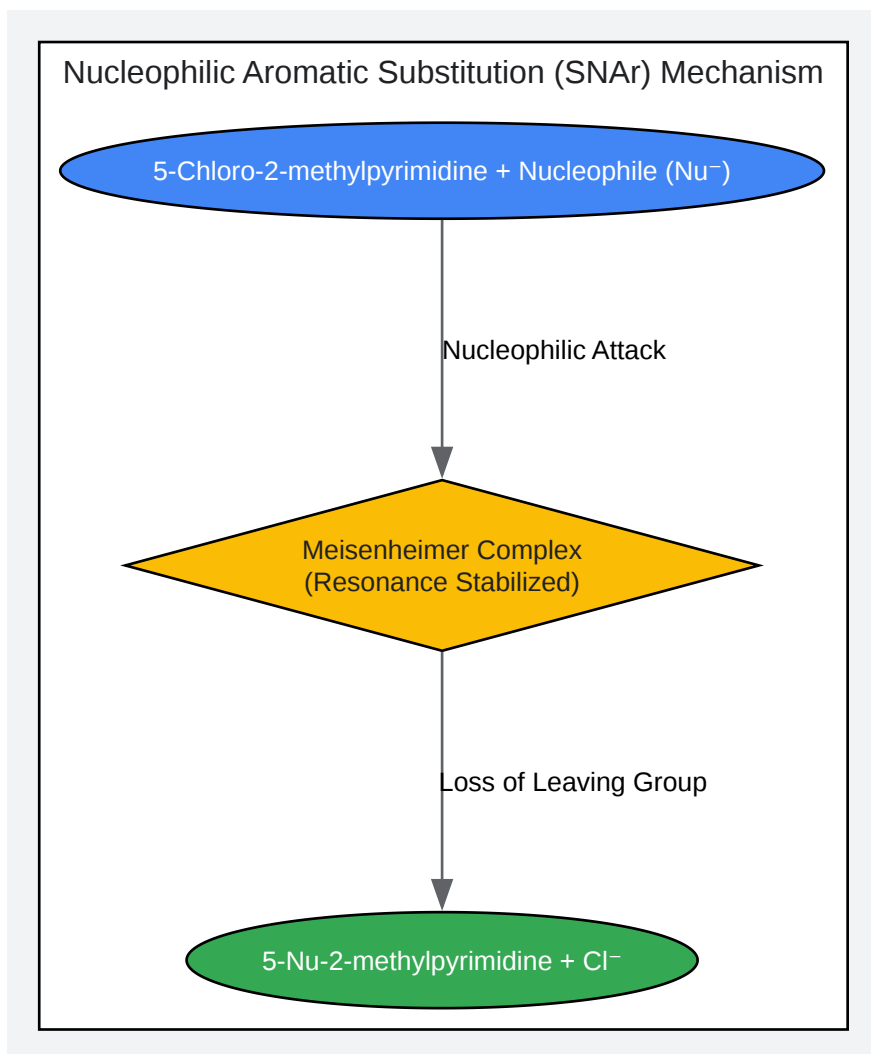
Nucleophile	Reagents & Conditions	Product	Yield (%)
Piperidine	Piperidine (1.2 equiv.), K ₂ CO ₃ (2 equiv.), DMF, 100 °C, 12 h	2-Methyl-5-(piperidin-1-yl)pyrimidine	~85
Sodium Methoxide	NaOMe (1.5 equiv.), Methanol, reflux, 6 h	5-Methoxy-2-methylpyrimidine	~90
Sodium Thiophenoxide	NaSPh (1.2 equiv.), DMF, 80 °C, 4 h	2-Methyl-5-(phenylthio)pyrimidine	~88

Experimental Protocol: S_NAr with Piperidine

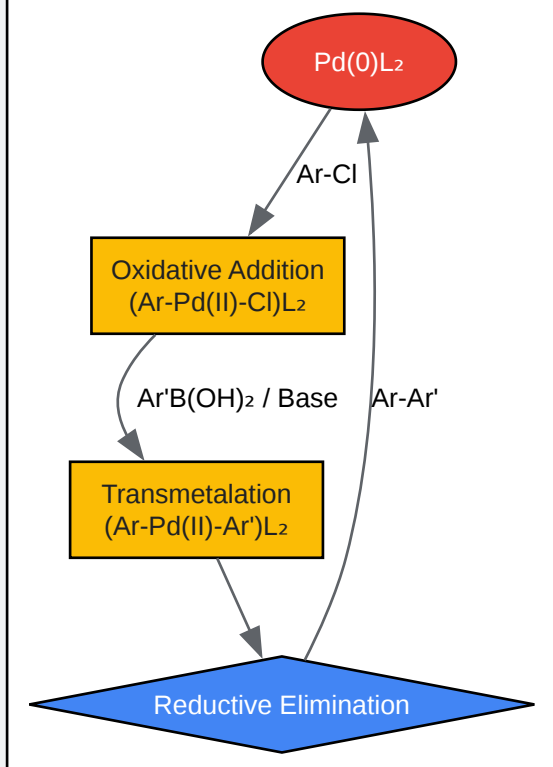
This protocol describes a general procedure for the nucleophilic aromatic substitution of **5-Chloro-2-methylpyrimidine** with piperidine.

- **Reaction Setup:** To a round-bottom flask, add **5-Chloro-2-methylpyrimidine** (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and N,N-dimethylformamide (DMF, 5 mL).
- **Reagent Addition:** Add piperidine (1.2 mmol, 1.2 equiv.) to the stirred suspension.
- **Reaction:** Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Cool the reaction mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Methyl-5-(piperidin-1-yl)pyrimidine.

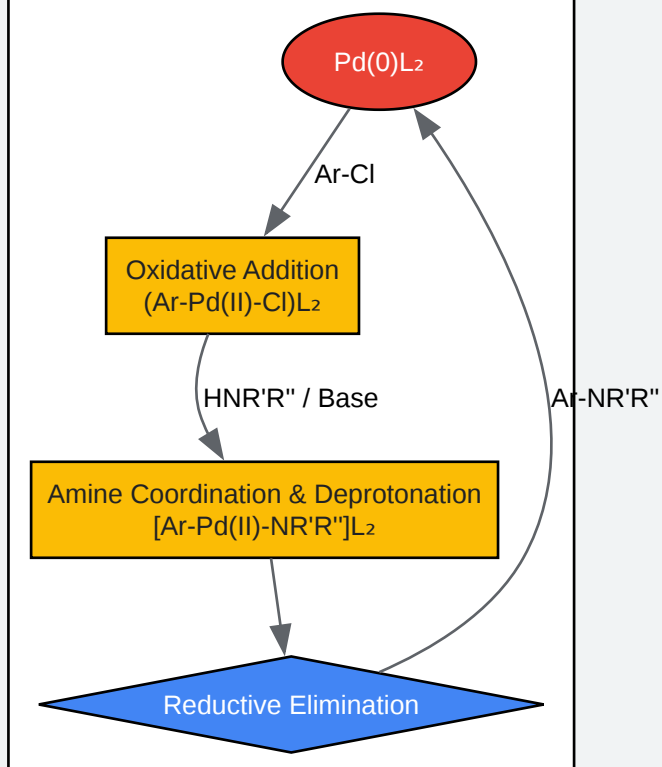
Visualization: General S_NAr Mechanism

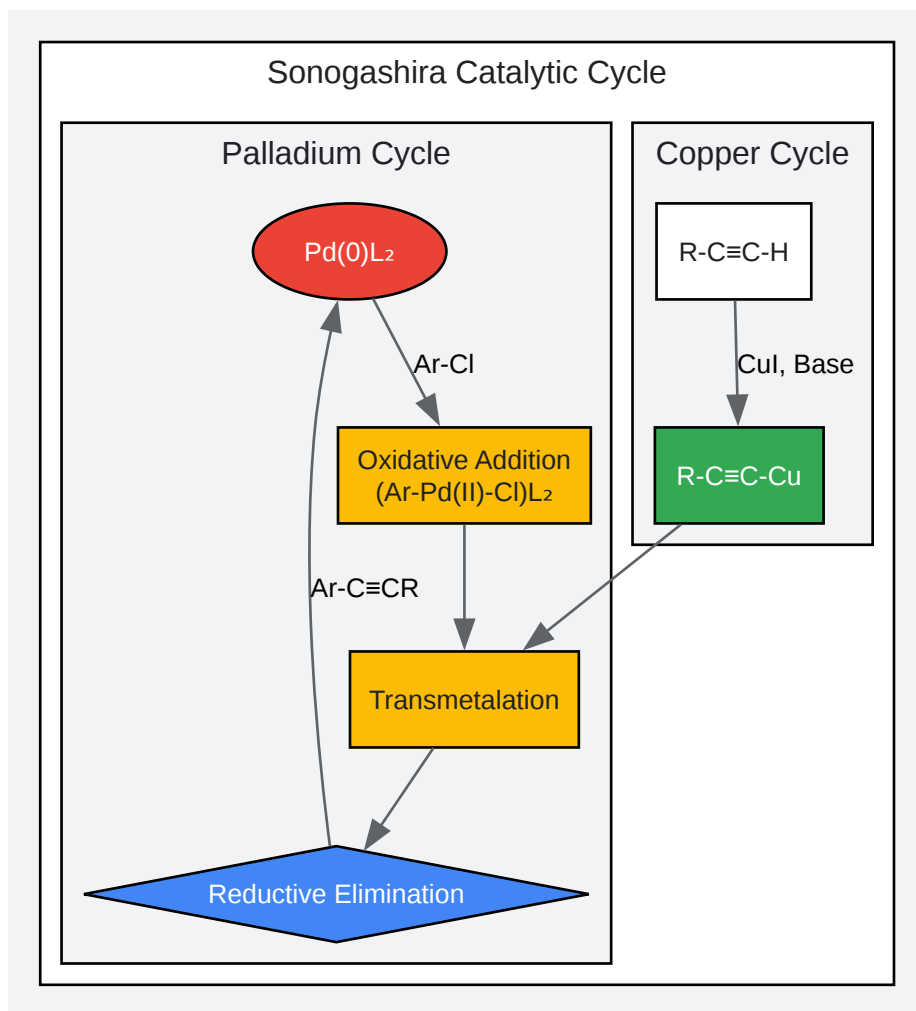


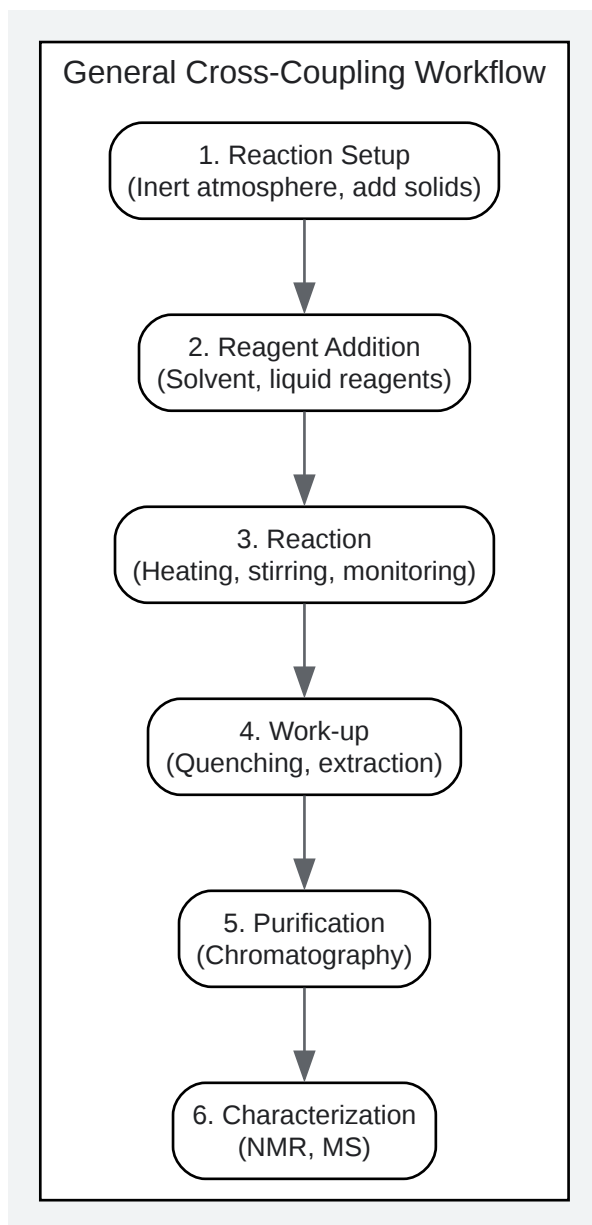
Suzuki-Miyaura Catalytic Cycle



Buchwald-Hartwig Catalytic Cycle







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